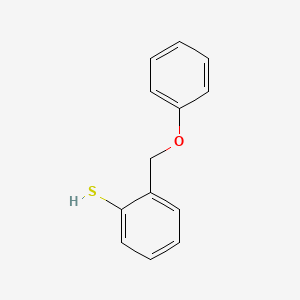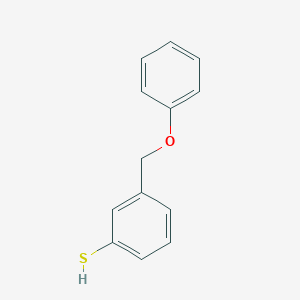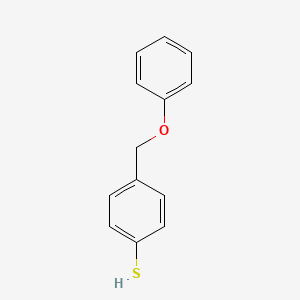
2-(Phenoxymethyl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenoxymethyl)benzenethiol is an organic compound characterized by the presence of a phenoxymethyl group attached to a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)benzenethiol typically involves the reaction of phenol with benzyl chloride in the presence of a base to form phenoxymethylbenzene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenoxymethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted phenoxymethyl derivatives.
Scientific Research Applications
2-(Phenoxymethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Benzenethiol: Lacks the phenoxymethyl group, making it less versatile in certain reactions.
Phenoxymethylbenzene: Lacks the thiol group, limiting its reactivity in thiol-specific reactions.
Properties
IUPAC Name |
2-(phenoxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFKWZMGYVVECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076547.png)
![4-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076557.png)
![3-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076563.png)
![2-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076570.png)
![4-[(3,5-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076586.png)
![4-[(3,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076592.png)
![4-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076597.png)
![3-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076603.png)
![5-Chloro-2-[(3,4-difluorophenyl)methoxy]benzenethiol](/img/structure/B8076614.png)
![4-[(3,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076626.png)


![4-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076644.png)
![3-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076651.png)
